

# Application Note: Enhancing T Cell Proliferation with Anti-Mouse OX40 (LALA-PG)

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## Compound of Interest

**Compound Name:** Anti-Mouse OX40/CD134 (LALA-PG) Antibody (OX86)

**Cat. No.:** B15602332

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## Introduction

OX40 (CD134), a member of the tumor necrosis factor receptor (TNFR) superfamily, is a critical costimulatory molecule predominantly expressed on activated CD4+ and CD8+ T cells.[1][2] Its ligand, OX40L, is expressed on antigen-presenting cells (APCs). The interaction between OX40 and OX40L provides a crucial survival signal to T cells, leading to enhanced proliferation, cytokine production, and the formation of memory T cells.[3][4] Agonistic anti-OX40 antibodies have been shown to mimic the effect of OX40L, promoting T cell expansion and effector function, making them valuable tools in immunotherapy research.[5][6]

The Anti-Mouse OX40 (LALA-PG) is an agonistic monoclonal antibody that specifically binds to mouse OX40. This antibody incorporates a LALA-PG mutation in the Fc region, which abrogates its binding to Fcγ receptors (FcγRs).[7][8][9] This feature is critical for in vitro and in vivo studies where Fc-mediated effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC), are undesirable, ensuring that the observed effects are solely due to the agonistic activity on the OX40 receptor.[8][10]

This application note provides a detailed protocol for utilizing Anti-Mouse OX40 (LALA-PG) to induce T cell proliferation in vitro.

## Product Specifications

Feature	Specification
Target	Mouse OX40 (CD134)
Isotype	Mouse IgG2a, $\kappa$
Mutation	LALA-PG
Functionality	Agonistic, Fc-silent
Applications	In vitro T cell proliferation and activation assays, in vivo T cell expansion
Formulation	Liquid solution in PBS, pH 7.0
Purity	>95% by SDS-PAGE

## Mechanism of Action

Upon binding to OX40 on the surface of activated T cells, Anti-Mouse OX40 (LALA-PG) mimics the natural ligand OX40L, leading to the clustering of OX40 receptors.<sup>[1]</sup> This clustering initiates a downstream signaling cascade involving TNF receptor-associated factors (TRAFs), particularly TRAF2 and TRAF5.<sup>[1][2]</sup> The recruitment of TRAFs activates key signaling pathways, including NF- $\kappa$ B and PI3K/Akt.<sup>[1][4]</sup>

Activation of these pathways results in the upregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and cell cycle regulators, which collectively promote T cell survival, proliferation, and cytokine production.<sup>[2][4]</sup>

## Key Applications

- In vitro T cell proliferation assays: To assess the dose-dependent effect of OX40 stimulation on the proliferation of purified T cells or peripheral blood mononuclear cells (PBMCs).
- T cell activation studies: To investigate the upregulation of activation markers (e.g., CD25, CD69) and cytokine production (e.g., IL-2, IFN- $\gamma$ ) following OX40 engagement.
- In vivo models of immunotherapy: To study the impact of OX40 agonism on anti-tumor immunity and T cell memory formation.

## Quantitative Data Summary

The following table summarizes representative data from in vitro T cell proliferation assays using agonistic anti-OX40 antibodies.

Cell Type	Stimulation Conditions	Anti-OX40 Concentration	Fold Increase in Proliferation (vs. Control)	Cytokine Production (Fold Increase)
Mouse CD4+ T cells	Plate-bound anti-CD3 (1 µg/mL)	10 µg/mL	2.5 - 4.0	IL-2: 3-5 fold
Mouse Splenocytes	Soluble anti-CD3 (0.5 µg/mL)	5 µg/mL	2.0 - 3.5	IFN-γ: 2-4 fold
OT-I CD8+ T cells	Peptide antigen (gp100)	10 µg/mL	3.0 - 5.0	Granzyme B: 2.5-fold

Note: These are representative values and actual results may vary depending on the experimental setup, cell donor, and specific reagents used.

## Protocols

### In Vitro T Cell Proliferation Assay Using Anti-Mouse OX40 (LALA-PG)

This protocol describes a method for measuring the proliferation of mouse T cells in response to stimulation with Anti-Mouse OX40 (LALA-PG) in combination with a primary T cell receptor (TCR) signal.

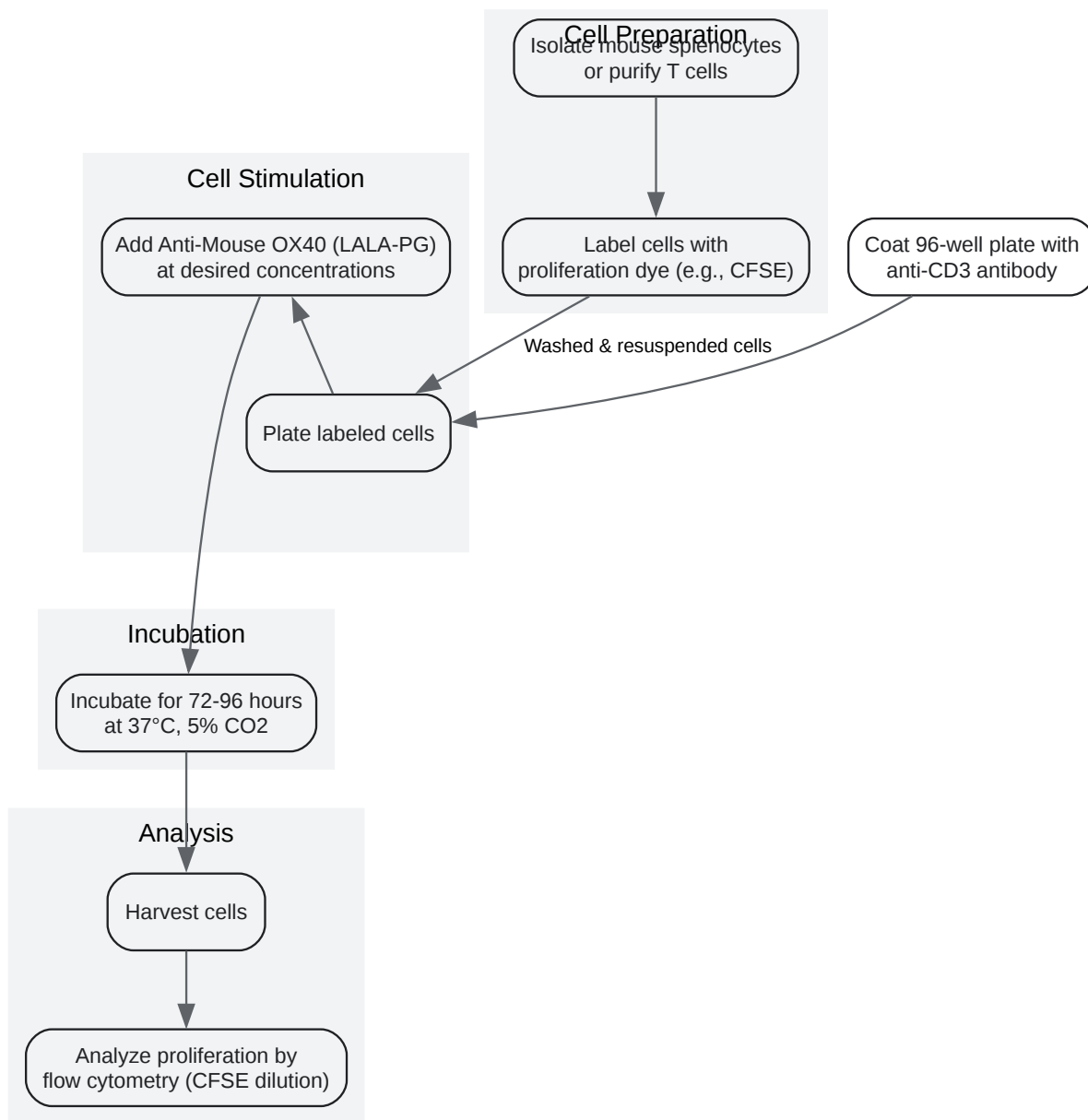
### Materials

- Anti-Mouse OX40 (LALA-PG)
- Anti-Mouse CD3ε antibody (e.g., clone 145-2C11)
- Mouse splenocytes or purified CD4+/CD8+ T cells

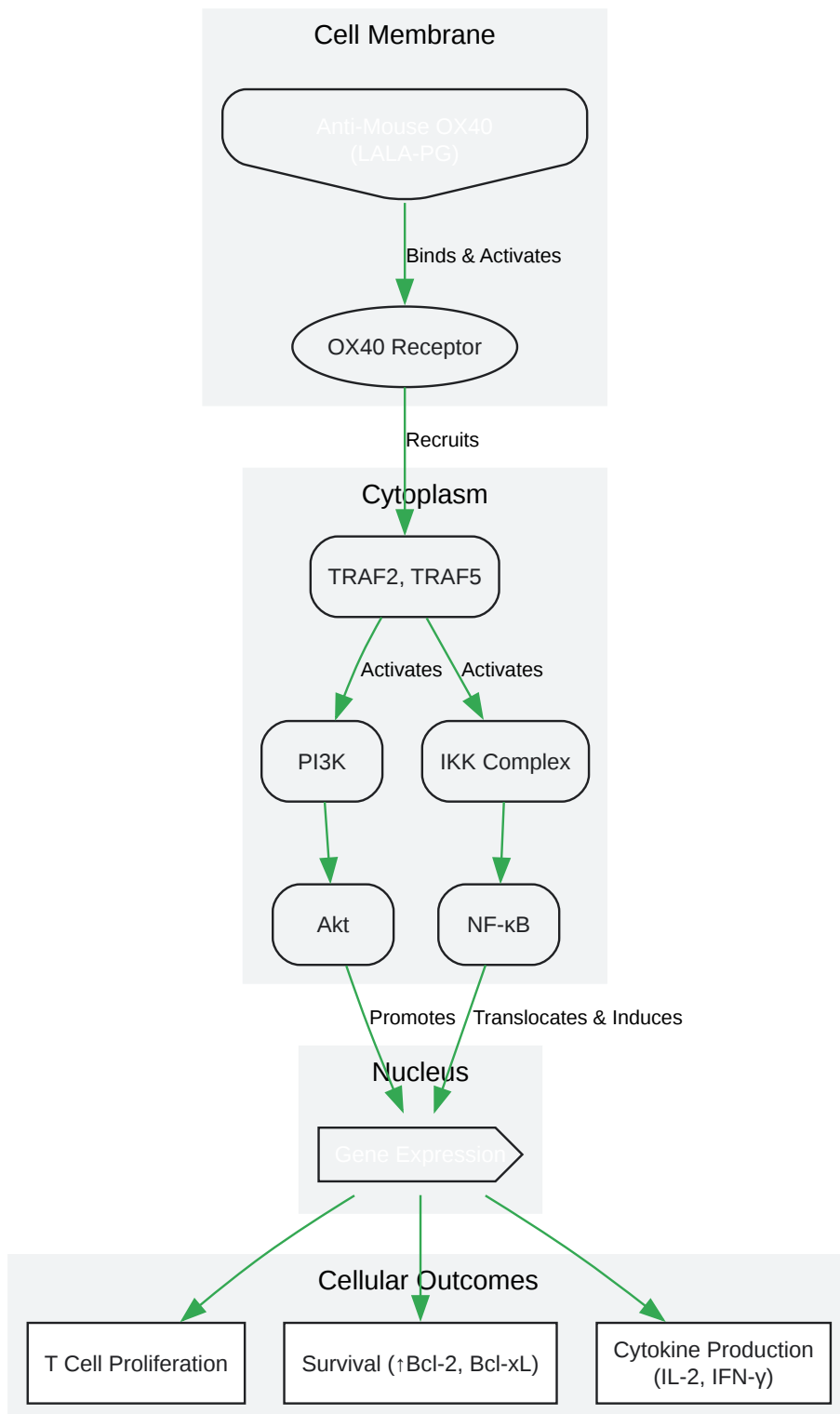
- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
- 96-well flat-bottom tissue culture plates
- Cell proliferation dye (e.g., CFSE or CellTrace™ Violet) or [<sup>3</sup>H]-thymidine
- Flow cytometer or liquid scintillation counter
- Sterile PBS

## Experimental Workflow Diagram

## Experimental Workflow: T Cell Proliferation Assay



## OX40 Signaling Pathway in T Cells

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## References

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